methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate
Description
Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is a quinoline-based compound characterized by a methyl ester group at position 2 and a 3,4-difluorophenyl-substituted amino group at position 4 of the quinoline core. Quinolines are heterocyclic aromatic compounds widely studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities .
Properties
IUPAC Name |
methyl 4-(3,4-difluoroanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-23-17(22)16-9-15(11-4-2-3-5-14(11)21-16)20-10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGPSAJZGAWZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a suitable difluorobenzene derivative reacts with the quinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives reacting with nucleophiles under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules, such as DNA and proteins.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with DNA, leading to the disruption of DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s quinoline-2-carboxylate scaffold is shared with several derivatives, but substitution patterns critically influence its properties. Key analogs include:
Position 4 Substitution: The 3,4-difluorophenylamino group in the target compound contrasts with bulkier substituents like adamantyl (in ) or methylphenyl (in ). In ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate (), the 4-fluorophenyl group lacks the amino linker, reducing hydrogen-bonding capacity but improving steric accessibility for target binding.
Ester Group Variations :
- Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl or aromatic esters (e.g., 3,4-dimethylphenyl in ), impacting metabolic stability.
Fluorination Patterns: The 3,4-difluoro substitution on the phenyl ring in the target compound likely increases metabolic resistance compared to mono-fluoro analogs (e.g., ), as multiple fluorines reduce susceptibility to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
